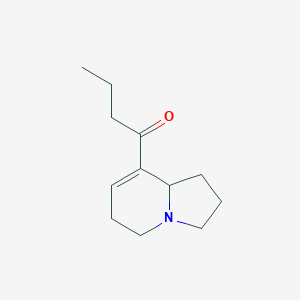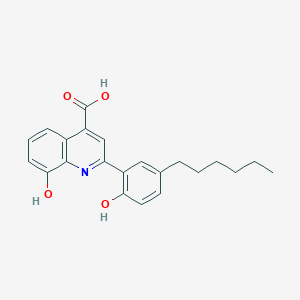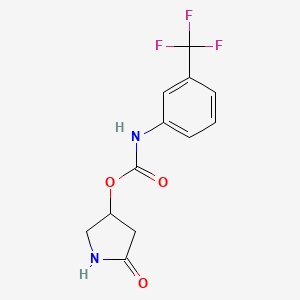![molecular formula C14H25NO2 B12897728 1-[5-(Diethylamino)-2-methyl-4-propyl-4,5-dihydrofuran-3-yl]ethan-1-one CAS No. 88557-06-6](/img/structure/B12897728.png)
1-[5-(Diethylamino)-2-methyl-4-propyl-4,5-dihydrofuran-3-yl]ethan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(5-(Diethylamino)-2-methyl-4-propyl-4,5-dihydrofuran-3-yl)ethanone is a complex organic compound characterized by its unique furan ring structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-(5-(Diethylamino)-2-methyl-4-propyl-4,5-dihydrofuran-3-yl)ethanone typically involves multi-step organic reactions. One common method includes the reaction of diethylamine with a suitable precursor, followed by cyclization to form the furan ring. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors. The process is optimized for efficiency, with careful monitoring of reaction parameters to maintain consistency and quality. Solvent extraction and purification techniques are employed to isolate the final product.
Análisis De Reacciones Químicas
Types of Reactions: 1-(5-(Diethylamino)-2-methyl-4-propyl-4,5-dihydrofuran-3-yl)ethanone undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols.
Substitution: Nucleophilic substitution reactions can occur, where the diethylamino group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide; acidic or basic medium.
Reduction: Lithium aluminum hydride, sodium borohydride; anhydrous conditions.
Substitution: Various nucleophiles; solvents like ethanol or acetone.
Major Products: The major products formed from these reactions include ketones, alcohols, and substituted derivatives, depending on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
1-(5-(Diethylamino)-2-methyl-4-propyl-4,5-dihydrofuran-3-yl)ethanone has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules. It serves as an intermediate in organic synthesis and is valuable in the development of new chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties. It is also studied for its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs. Its unique structure makes it a candidate for drug design and discovery.
Industry: Utilized in the production of specialty chemicals and materials. Its properties make it suitable for use in various industrial processes.
Mecanismo De Acción
The mechanism of action of 1-(5-(Diethylamino)-2-methyl-4-propyl-4,5-dihydrofuran-3-yl)ethanone involves its interaction with specific molecular targets. The diethylamino group can interact with receptors or enzymes, modulating their activity. The furan ring structure allows for unique binding interactions, influencing the compound’s biological effects. Pathways involved may include signal transduction, enzyme inhibition, or receptor modulation.
Comparación Con Compuestos Similares
2-(Diethylamino)ethanol: Shares the diethylamino group but differs in its overall structure and properties.
N-Methyldiethanolamine: Another compound with a diethylamino group, used in different applications.
Triethanolamine: Similar in having multiple hydroxyl groups but with distinct chemical behavior.
Uniqueness: 1-(5-(Diethylamino)-2-methyl-4-propyl-4,5-dihydrofuran-3-yl)ethanone stands out due to its unique furan ring structure combined with the diethylamino group. This combination imparts specific chemical and biological properties, making it a valuable compound for various research and industrial applications.
Propiedades
Número CAS |
88557-06-6 |
|---|---|
Fórmula molecular |
C14H25NO2 |
Peso molecular |
239.35 g/mol |
Nombre IUPAC |
1-[2-(diethylamino)-5-methyl-3-propyl-2,3-dihydrofuran-4-yl]ethanone |
InChI |
InChI=1S/C14H25NO2/c1-6-9-12-13(10(4)16)11(5)17-14(12)15(7-2)8-3/h12,14H,6-9H2,1-5H3 |
Clave InChI |
VPCYQMIUFPVDIT-UHFFFAOYSA-N |
SMILES canónico |
CCCC1C(OC(=C1C(=O)C)C)N(CC)CC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-{[(3R)-Oxolan-3-yl]oxy}aniline](/img/structure/B12897648.png)
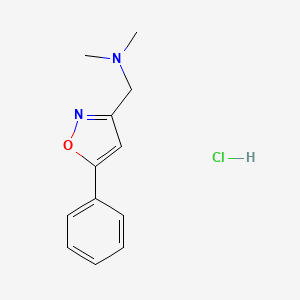
![4-(Hydroxymethyl)benzo[d]oxazole-2-carboxamide](/img/structure/B12897663.png)
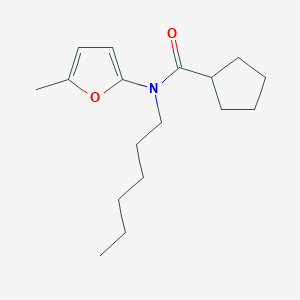
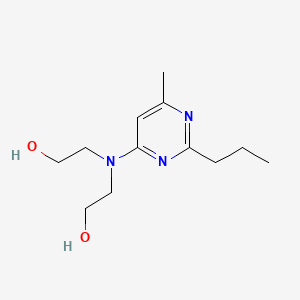
![3-(4-bromophenyl)-5-[(E)-prop-1-enyl]-1,2-oxazole](/img/structure/B12897679.png)
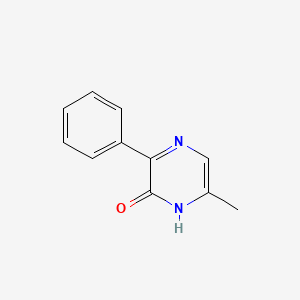
![ethyl N-[8-amino-3-(4-chlorophenyl)pyrido[2,3-b]pyrazin-6-yl]carbamate](/img/structure/B12897686.png)
